2-ethyl-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)butan-1-one
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Description
Triazoles are a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of triazole-containing scaffolds has been a subject of extensive research . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Chemical Reactions Analysis
The synthesis of 1,2,4-triazoles has been a subject of extensive research . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories .Physical and Chemical Properties Analysis
Triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .Mechanism of Action
Target of Action
It’s known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Mode of Action
Triazole compounds are known to interact with their targets, leading to a variety of biological activities . The specific interactions and resulting changes would depend on the exact nature of the target and the specific structural features of the compound.
Biochemical Pathways
Given the wide range of biological activities associated with triazole compounds , it can be inferred that multiple biochemical pathways could potentially be affected. The downstream effects would depend on the specific targets and their roles within these pathways.
Result of Action
Given the wide range of biological activities associated with triazole compounds , it can be inferred that the compound could potentially have diverse molecular and cellular effects.
Properties
IUPAC Name |
2-ethyl-1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O/c1-4-12(5-2)16(24)22-9-7-21(8-10-22)14-13-15(18-11-17-14)23(6-3)20-19-13/h11-12H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUVAHPYQUKVOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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